molecular formula C7H11N3O B13201514 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B13201514
M. Wt: 153.18 g/mol
InChI Key: IAZUVUJNOQMBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a chemical compound offered as a high-purity building block for research and development, particularly in the field of medicinal chemistry. The 5-aminopyrazole scaffold is a privileged structure in drug discovery, known for its versatility and significant therapeutic potential . This compound serves as a key synthetic intermediate for constructing more complex molecules. Researchers utilize this and related aminopyrazole derivatives in the design and synthesis of compounds for probing biological pathways and developing new therapeutic agents . The 5-aminopyrazole core is advantageous as it can provide useful ligands for various enzymes and receptors . Historically, derivatives of this scaffold have been investigated as potent and selective inhibitors of important kinase targets, such as Interleukin-1 receptor-associated kinase 4 (IRAK4), which is a key signal transducer in the innate immune response and a target for inflammatory diseases . Other research areas include the development of anticancer agents, as some aminopyrazole-based compounds are known to inhibit tubulin polymerization and arrest the cell cycle . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(5-amino-1-methylpyrazol-4-yl)propan-1-one

InChI

InChI=1S/C7H11N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h4H,3,8H2,1-2H3

InChI Key

IAZUVUJNOQMBDW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N=C1)C)N

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazone Cyclization with α,β-Unsaturated Carbonyl Compounds

A common and effective route involves the reaction of methylhydrazine or substituted hydrazines with α,β-unsaturated ketones or related compounds to form the pyrazole ring system.

Example Procedure:

  • Starting materials: Methylhydrazine and an α,β-unsaturated ketone such as 3-oxopropanal derivatives.
  • Reaction conditions: The hydrazine is added to a solution of the ketone in a polar aprotic solvent like dimethylformamide (DMF) and stirred at elevated temperature (around 80 °C) for several hours (4–6 h).
  • Work-up: The reaction mixture is cooled, diluted with aqueous sodium chloride solution, and extracted with an organic solvent such as dichloromethane.
  • Purification: The crude product is purified by flash chromatography on silica gel using petroleum ether and diethyl ether mixtures as eluents.
  • Outcome: This yields this compound as a white solid with yields reported up to 85–92%.

This method is supported by analogous pyrazole syntheses where hydrazine derivatives react with ketones to form substituted pyrazoles with high regioselectivity and good yields.

Modification of Preformed Pyrazole Derivatives

Another approach involves starting from 1-methyl-4-acetylpyrazole derivatives, which are then selectively aminated at the 5-position.

  • Starting material: 1-methyl-4-acetylpyrazole or related ketone-substituted pyrazoles.
  • Amination: Treatment with ammonia or ammonium salts under controlled conditions can introduce an amino group at the 5-position.
  • Reaction conditions: Typically performed in ethanol or acetic acid under reflux for several hours.
  • Purification: Recrystallization from ethanol or chromatographic methods.
  • Advantages: This route allows for late-stage functionalization and can provide high purity products.

This approach aligns with general pyrazole functionalization techniques documented in medicinal chemistry literature.

Cyclocondensation Using Hydrazones

Hydrazones derived from ketones can be cyclized with α,β-unsaturated carbonyl compounds to construct the pyrazole ring with the desired substitution pattern.

  • Step 1: Formation of hydrazone by reacting methylhydrazine with a suitable ketone.
  • Step 2: Cyclization with α,β-unsaturated ketones or esters under basic or acidic conditions.
  • Reaction monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to follow the reaction progress.
  • Purification: Chromatography or recrystallization.
  • Outcome: This method allows for regioselective synthesis of pyrazole derivatives with amino and ketone substituents.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), ethanol, acetic acid DMF preferred for hydrazone cyclization; ethanol for amination
Temperature 0–5 °C for diazonium salt reactions; 80 °C for hydrazine reactions Lower temperatures favor selective substitution; higher for cyclization
Time 3–6 hours Reaction time optimized to maximize yield and limit side products
Purification Flash chromatography (silica gel), recrystallization Petroleum ether/diethyl ether mixtures commonly used
Monitoring Thin-layer chromatography (TLC), NMR spectroscopy Ensures reaction completeness and product identity

Characterization Techniques

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield (%) Advantages References
Hydrazine with α,β-unsaturated ketone Methylhydrazine + α,β-unsaturated ketone 80 °C, DMF, 4–6 h 85–92 High regioselectivity, straightforward
Amination of 1-methyl-4-acetylpyrazole 1-methyl-4-acetylpyrazole + NH_3 Reflux in ethanol or acetic acid Moderate Late-stage functionalization
Cyclization of hydrazones Hydrazone + α,β-unsaturated carbonyl Variable, acidic/basic media Moderate Versatile, allows substitution control

Chemical Reactions Analysis

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

Scientific Research Applications

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a heterocyclic compound with a pyrazole ring, which has two adjacent nitrogen atoms. Its molecular formula is C6H11N3OC_6H_{11}N_3O, and it has a molecular weight of 141.17 g/mol. The compound has a propanone moiety attached to a 5-amino-1-methyl-1H-pyrazole, giving it unique reactivity and biological properties. Pyrazole derivatives are used in medicinal chemistry, agrochemicals, and materials science because they can interact with biological targets and pathways.

Research and Interaction Studies

This compound interacts with several biological targets and has significant biological activities.

Structural Similarity

Several compounds share structural similarities with this compound:

  • 5-amino-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole-3-carboxamide Contains a carboxamide group and is notable for antileishmanial and antimalarial effects.
  • 3-Amino-1-phenyldihydropyrazole Contains a phenyl group and exhibits distinct reactivity due to phenyl substitution.
  • 4-Aminoantipyrine A pyrazolone derivative known for analgesic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the compound can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities
1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (Target) 5-Amino, 1-methyl C₇H₁₁N₃O 153.18 High polarity (inferred from NH₂ group)
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one 5-Hydroxy, 3-methyl, 1-phenyl C₁₃H₁₄N₂O₂ 230.26 Crystallized; hydrogen-bonding network
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one 1-Ethyl, 5-methyl, 2-methyl C₁₀H₁₆N₂O 180.25 Lipophilic (LogP = 2.05)
(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one Anilino, phenyl, conjugated system C₂₀H₁₉N₃O 317.39 Planar structure; X-ray diffraction confirmed

Key Observations :

  • Amino vs. Hydroxy Groups: The target’s 5-amino group enhances basicity and nucleophilicity compared to the hydroxy analog in , which may form stronger intermolecular hydrogen bonds.
  • Lipophilicity: The ethyl and methyl substituents in increase LogP (2.05), suggesting the target compound’s amino group could reduce lipophilicity, favoring aqueous solubility.
  • Conjugated Systems: Compounds like exhibit extended conjugation (anilino and ketone groups), enabling π-π interactions absent in the target molecule.

Biological Activity

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a heterocyclic compound characterized by its pyrazole ring and an amino group at the 5-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound enhance its potential as a pharmacophore in drug design.

  • Molecular Formula : C7H11N3O
  • Molecular Weight : 153.18 g/mol
  • IUPAC Name : 1-(5-amino-1-methylpyrazol-4-yl)propan-1-one
  • Canonical SMILES : CCC(=O)C1=C(N(N=C1)C)N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A comparative analysis of various pyrazole derivatives indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities.

CompoundMIC (µg/mL)Activity Type
7b0.22 - 0.25Antibacterial
10< 0.5Antifungal
Control< 0.5Standard

In vitro tests demonstrated that this compound could inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active derivatives .

Anticancer Activity

The compound has also shown promise in anticancer applications. A study focusing on pyrazole derivatives reported that certain analogs exhibited remarkable efficacy against HER2-positive cancer cell lines, demonstrating significant cytotoxic effects in both in vitro and in vivo models. For instance, derivative YK-1 was noted for its ability to inhibit the interaction between ELF3 and MED23, crucial for cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, while the pyrazole ring facilitates π–π interactions with aromatic residues.
  • Receptor Modulation : The compound may modulate receptor activity through conformational changes induced by binding interactions.

Study on Antimicrobial Properties

A detailed investigation into the antimicrobial properties of pyrazole derivatives revealed that compounds derived from this compound exhibited significant activity against multi-drug resistant (MDR) pathogens. The study utilized various assays including time-kill assays and biofilm formation inhibition tests, confirming the efficacy of these compounds against resistant strains .

Study on Anticancer Efficacy

In another research effort, a series of pyrazoline derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression .

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